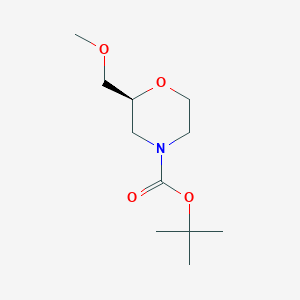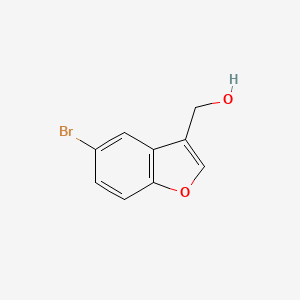
(5-Bromobenzofuran-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromobenzofuran-3-yl)methanol is a chemical compound with the molecular formula C9H7BrO2 and a molecular weight of 227.05 g/mol . It is a derivative of benzofuran, a heterocyclic aromatic organic compound. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmacology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromobenzofuran-3-yl)methanol typically involves the bromination of benzofuran followed by a reduction process. One common method includes the bromination of benzofuran using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromobenzofuran is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination and reduction processes similar to those used in laboratory settings. The compound is typically produced in bulk for research purposes .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromobenzofuran-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form benzofuran-3-ylmethanol.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of the bromine atom.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Bromobenzofuran-3-carboxylic acid.
Reduction: Benzofuran-3-ylmethanol.
Substitution: 5-Aminobenzofuran-3-ylmethanol or 5-Thiobenzofuran-3-ylmethanol.
Applications De Recherche Scientifique
(5-Bromobenzofuran-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of (5-Bromobenzofuran-3-yl)methanol is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in cellular processes. The compound’s bromine atom and hydroxyl group are thought to play key roles in its biological activity, potentially through interactions with specific proteins and nucleic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran-3-ylmethanol: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
5-Chlorobenzofuran-3-ylmethanol: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
5-Iodobenzofuran-3-ylmethanol:
Uniqueness
(5-Bromobenzofuran-3-yl)methanol is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the compound’s potential biological activities make it a valuable target for pharmaceutical research .
Propriétés
Numéro CAS |
137242-42-3 |
|---|---|
Formule moléculaire |
C9H7BrO2 |
Poids moléculaire |
227.05 g/mol |
Nom IUPAC |
(5-bromo-1-benzofuran-3-yl)methanol |
InChI |
InChI=1S/C9H7BrO2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,11H,4H2 |
Clé InChI |
BNTZCGBPBCMWEU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)C(=CO2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


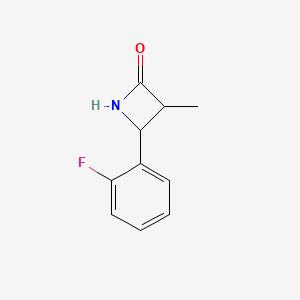
![1-Bromo-2-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13070464.png)
![(4aR,7S,7aR)-4-benzyl-7-[tert-butyl(diphenyl)silyl]oxy-5,6,7,7a-tetrahydro-4aH-cyclopenta[b][1,4]oxazin-3-one](/img/structure/B13070472.png)
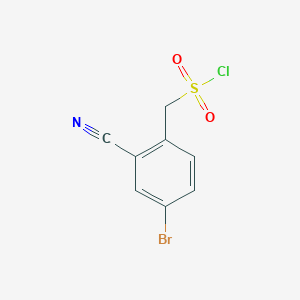
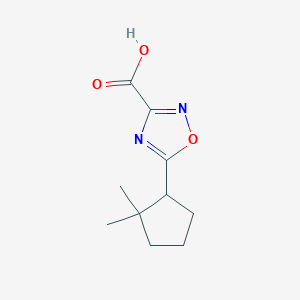
![1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13070483.png)

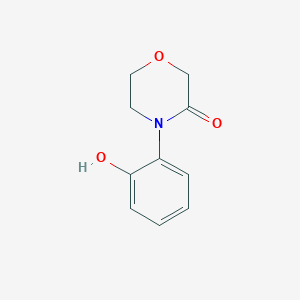
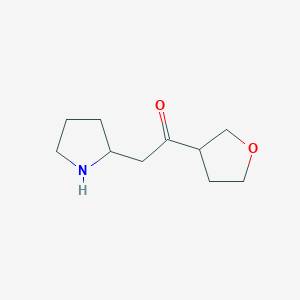
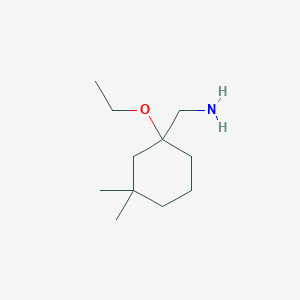


![3-(Propan-2-yl)-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine](/img/structure/B13070530.png)
